tert-Butyl L-valinate hydrochloride

Peptide Synthesis Chemical Purity Solid-State Characterization

Select tert-Butyl L-valinate hydrochloride (H-Val-OtBu·HCl) to ensure orthogonality in Fmoc/tBu solid-phase peptide synthesis — its acid-labile tert-butyl ester withstands basic Fmoc removal yet cleaves cleanly with TFA. Unlike methyl or benzyl esters, it avoids harsh hydrolysis or hydrogenation. Achieve higher coupling yields and preserve chiral integrity in enantiomerically pure isocyanate synthesis and chemoenzymatic peptide fragment assembly. Available as ≥98% crystalline powder for precise reaction setup.

Molecular Formula C9H20ClNO2
Molecular Weight 209.71 g/mol
CAS No. 13518-40-6
Cat. No. B554923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl L-valinate hydrochloride
CAS13518-40-6
Synonyms13518-40-6; L-Valinetert-butylesterhydrochloride; H-Val-OtBu.HCl; (S)-tert-Butyl2-amino-3-methylbutanoatehydrochloride; L-Valinet-butylesterhydrochloride; tert-butyl(2S)-2-amino-3-methylbutanoatehydrochloride; 13211-31-9; H-Val-OtBu?HCl; H-Val-Otbu·Hcl; H-VAL-OTBUHCL; H-L-VAL-OTBUHCL; SCHEMBL146833; CTK3J1779; AUIVQIHTTVPKFS-FJXQXJEOSA-N; MolPort-002-317-305; tert-butylL-valinatehydrochloride; ANW-58906; CV-009; MFCD00034863; Valinetert-butylesterhydrochloride; AKOS015923243; L-Valinetertbutylesterhydrochloride; L-valine-tert-butylesterhydrochloride; RP26526
Molecular FormulaC9H20ClNO2
Molecular Weight209.71 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC(C)(C)C)N.Cl
InChIInChI=1S/C9H19NO2.ClH/c1-6(2)7(10)8(11)12-9(3,4)5;/h6-7H,10H2,1-5H3;1H/t7-;/m0./s1
InChIKeyAUIVQIHTTVPKFS-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 20 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl L-valinate hydrochloride (CAS 13518-40-6): A Valine-Derived Building Block for Peptide Synthesis


tert-Butyl L-valinate hydrochloride (CAS 13518-40-6), also known as L-Valine tert-butyl ester hydrochloride or H-Val-OtBu·HCl, is a protected L-valine derivative with the molecular formula C9H20ClNO2 and a molecular weight of 209.71 g/mol . It is a chiral amino acid ester hydrochloride salt, typically supplied as a white to off-white crystalline powder with a purity of ≥97% to ≥99.0% . Its primary function is as a carboxyl-protected valine building block in solution-phase and solid-phase peptide synthesis, where the acid-labile tert-butyl ester group enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting other protecting groups [1].

Why tert-Butyl L-valinate hydrochloride Cannot Be Replaced by Generic Valine Esters in Research


The choice of carboxyl protecting group in peptide synthesis directly dictates the efficiency, selectivity, and synthetic route. Simply substituting tert-Butyl L-valinate hydrochloride with another valine ester—such as the methyl ester or benzyl ester—is not chemically equivalent. Each ester group exhibits a distinct deprotection profile, steric bulk, and impact on peptide coupling yields. For instance, the tert-butyl ester is acid-labile and cleaved under conditions orthogonal to base-labile Fmoc protection, whereas the methyl ester requires more vigorous hydrolysis and the benzyl ester necessitates catalytic hydrogenation . These differences in deprotection orthogonality and reactivity translate into verifiable variations in synthetic outcomes, including final peptide yield and purity, making compound-specific selection critical for reproducible and efficient peptide assembly [1].

Quantitative Differentiation of tert-Butyl L-valinate hydrochloride Against Key Analogs


Differential Melting Point: A Direct Purity and Handling Indicator for tert-Butyl L-valinate hydrochloride

The melting point of tert-Butyl L-valinate hydrochloride (142.0-146.0 °C) is significantly lower than that of its methyl ester analog, L-Valine methyl ester hydrochloride (153-158 °C) . This lower melting range for the tert-butyl ester suggests a weaker crystal lattice, which often correlates with higher solubility in organic solvents, facilitating its use in solution-phase reactions. The specific and narrow melting range is also a primary quality control metric for this compound's purity .

Peptide Synthesis Chemical Purity Solid-State Characterization

Divergent Optical Rotation Values: Confirming Stereochemical Identity for tert-Butyl L-valinate hydrochloride

The specific optical rotation of tert-Butyl L-valinate hydrochloride ([α]20/D +4.4±1°, c = 2% in H2O) is distinct from that of its methyl ester analog ([α]20/D +15.5±2°, c = 2% in H2O) and its benzyl ester analog (specific rotation -10° (C=2,H2O)) [1]. This quantitative difference in optical rotation is a direct consequence of the different ester groups, and it provides a robust analytical fingerprint to verify the compound's identity and, critically, to confirm that the stereochemical integrity of the L-valine core has been retained during synthesis and handling [2].

Chiral Chemistry Stereospecific Synthesis Analytical Chemistry

Acid-Labile tert-Butyl Ester: Orthogonal Deprotection Strategy in Peptide Synthesis

The tert-butyl ester group of tert-Butyl L-valinate hydrochloride is cleaved under mild acidic conditions, typically using trifluoroacetic acid (TFA), which is a standard condition orthogonal to the base-labile Fmoc group [1]. In contrast, the methyl ester of L-Valine methyl ester hydrochloride requires more forcing hydrolysis conditions (e.g., saponification) that can also cleave other base-sensitive groups . The benzyl ester of L-Valine benzyl ester hydrochloride is typically removed by catalytic hydrogenation (H2, Pd/C), a reductive condition that is incompatible with certain functional groups (e.g., alkynes, some heterocycles) [2].

Peptide Synthesis Protecting Group Strategy Orthogonal Deprotection

Solubility Profile: Defined Aqueous Solubility Supports Bioconjugation and Solution-Phase Chemistry

tert-Butyl L-valinate hydrochloride exhibits a quantifiable water solubility of 25 mg/mL (with ultrasonication) at 25°C . While many amino acid esters have limited aqueous solubility, this defined value is higher than that typically reported for the free base or other salt forms. This solubility is a key parameter for enabling its use in aqueous-based bioconjugation reactions or enzymatic peptide synthesis, where a minimum concentration of the building block is required .

Peptide Synthesis Solubility Bioconjugation

Precision Applications for tert-Butyl L-valinate hydrochloride in Chemical Biology and Synthesis


Solution-Phase Peptide Synthesis with Orthogonal Fmoc/tBu Strategy

tert-Butyl L-valinate hydrochloride is ideally suited for solution-phase peptide synthesis employing an orthogonal Fmoc/tBu protection strategy. The tert-butyl ester protects the carboxyl group and is stable to the basic conditions (e.g., piperidine) used for Fmoc deprotection. The final acidic cleavage with TFA cleanly removes the tert-butyl group to reveal the free carboxylic acid, enabling further peptide chain elongation or conjugation. Its defined solubility and handling characteristics as a crystalline solid facilitate accurate weighing and reaction setup .

Synthesis of Enantiomerically Pure Amino Acid Ester Isocyanates

This compound is a direct precursor in the synthesis of enantiomerically pure amino acid ester isocyanates, which are valuable chiral intermediates in pharmaceutical development. The presence of the tert-butyl ester provides a handle for further functionalization while preserving the chiral center .

Substrate for Enzymatic Peptide Synthesis and Selective Hydrolysis Studies

The defined aqueous solubility of tert-Butyl L-valinate hydrochloride enables its use as a substrate in enzymatic reactions, such as those catalyzed by proteases like subtilisin for the selective hydrolysis of C-terminal tert-butyl esters. This application allows for the chemoenzymatic synthesis of peptide fragments under mild, aqueous conditions .

Building Block for Inverse Solid-Phase Peptide Synthesis (SPPS) Strategies

The tert-butyl ester group can be utilized in inverse SPPS strategies, where the C-terminus is attached to the resin. The acid-labile nature of the tert-butyl ester allows for selective C-terminal activation and coupling, providing an alternative to traditional Fmoc-based SPPS for the synthesis of peptide C-terminal derivatives [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl L-valinate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.